3-(2-苯氧基苯基)丙烯酸

描述

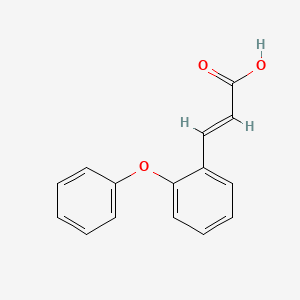

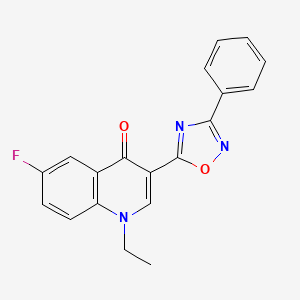

3-(2-Phenoxyphenyl)acrylic acid is a chemical compound with the molecular formula C15H12O3 and a molecular weight of 240.25 . It contains a total of 31 bonds, including 19 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of 3-(2-Phenoxyphenyl)acrylic acid includes 15 Carbon atoms, 12 Hydrogen atoms, and 3 Oxygen atoms . It also contains 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .科学研究应用

抗癌研究

肉桂酸衍生物,包括3-(2-苯氧基苯基)丙烯酸,因其抗癌潜力而被探索。尽管它们具有丰富的药用传统,但这些化合物在癌症研究中数十年来一直未得到充分利用。最近的注意力集中在各种肉桂酰衍生物及其抗肿瘤功效上,突出了它们在抗癌研究中的潜在作用(De, Baltas, & Bedos-Belval, 2011)。

缓蚀

对丙烯酰胺衍生物的研究,包括类似于3-(2-苯氧基苯基)丙烯酸的衍生物,已经证明了它们作为缓蚀剂的有效性。这些化合物在酸性环境(如硝酸溶液)中保护铜等材料免受腐蚀方面显示出潜力。它们的有效性已通过各种化学和电化学方法得到证实,表明在材料保护和工业过程中有更广泛的应用(Abu-Rayyan et al., 2022)。

生物技术生产

3-羟基丙酸,它可以从3-(2-苯氧基苯基)丙烯酸等化合物中衍生,是一种有价值的平台化学品,用于生产丙烯酸和丙烯酰胺等商品。它的生物技术生产已经在微生物中进行了探索,例如酿酒酵母。这种生物技术方法为生产具有商业重要性的化学品提供了一种可持续的替代方案,以取代石化原料(Chen et al., 2014)。

聚合物科学与工程

3-(2-苯氧基苯基)丙烯酸相关化合物在聚合物科学中发挥着重要作用。它们用于生产涂料、粘合剂、弹性体、超吸收性聚合物和其他聚合物产品。这些化合物经历典型的羧酸反应,可以形成各种酯和聚合物,展示了它们在材料科学和工程应用中的多功能性和重要性(Bauer, 2003)。

光电应用

已经对3-(2-苯氧基苯基)丙烯酸衍生物的光电特性进行了研究,例如2-氰基-3-[4-(二苯基氨基)苯基]丙烯酸。这些研究探索了它们的结构、光电和热力学性质,表明它们在非线性光学材料和染料敏化太阳能电池(DSSC)中的潜在用途(Fonkem et al., 2019)。

安全和危害

3-(2-Phenoxyphenyl)acrylic acid should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. The formation of dust and aerosols should be avoided. Non-sparking tools should be used, and measures should be taken to prevent fire caused by electrostatic discharge steam .

属性

IUPAC Name |

(E)-3-(2-phenoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-11H,(H,16,17)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXHWGNPWXDXTC-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide](/img/structure/B2577692.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2577694.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2577703.png)

![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2577704.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2577707.png)

![{[(2R,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2577708.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2577713.png)

![(5-Bromofuran-2-yl)-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2577715.png)